Cas no 2267-21-2 (Benzenamine, 4-nitro-3-(trifluoromethoxy)-)

Technical Introduction: Benzenamine, 4-nitro-3-(trifluoromethoxy)-, is a nitro-substituted aniline derivative featuring a trifluoromethoxy group at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-withdrawing nitro and trifluoromethoxy substituents, which enhance its reactivity in electrophilic and nucleophilic transformations. The trifluoromethoxy group contributes to improved metabolic stability and lipophilicity, making it valuable in the development of agrochemicals and bioactive molecules. Its well-defined structure and functional groups allow for precise modifications, facilitating its use as a versatile intermediate in heterocyclic chemistry and material science applications. The compound is typically handled under controlled conditions due to its potential sensitivity.
Benzenamine, 4-nitro-3-(trifluoromethoxy)- structure
2267-21-2 structure
Product name:Benzenamine, 4-nitro-3-(trifluoromethoxy)-
CAS No:2267-21-2
MF:C7H5F3N2O3
MW:222.121412038803
CID:1414140
PubChem ID:53418146

Benzenamine, 4-nitro-3-(trifluoromethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-nitro-3-(trifluoromethoxy)-
    • SCHEMBL2207272
    • 2267-21-2
    • DB-100009
    • 4-nitro-3-(trifluoromethoxy)aniline
    • 2-trifluoromethoxy-4-amino nitro benzene
    • Inchi: InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-3-4(11)1-2-5(6)12(13)14/h1-3H,11H2
    • InChI Key: TVMZUPZXBXIIJB-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1N)OC(F)(F)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 222.02525
  • Monoisotopic Mass: 222.02522651g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 81.1Ų

Experimental Properties

  • PSA: 78.39

Benzenamine, 4-nitro-3-(trifluoromethoxy)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013002478-500mg
4-Nitro-3-(trifluoromethoxy)aniline
2267-21-2 97%
500mg
$863.90 2023-09-02
Alichem
A013002478-1g
4-Nitro-3-(trifluoromethoxy)aniline
2267-21-2 97%
1g
$1460.20 2023-09-02
Alichem
A013002478-250mg
4-Nitro-3-(trifluoromethoxy)aniline
2267-21-2 97%
250mg
$499.20 2023-09-02

Additional information on Benzenamine, 4-nitro-3-(trifluoromethoxy)-

Comprehensive Overview of Benzenamine, 4-nitro-3-(trifluoromethoxy)- (CAS No. 2267-21-2)

Benzenamine, 4-nitro-3-(trifluoromethoxy)-, with the CAS number 2267-21-2, is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique nitro and trifluoromethoxy functional groups, exhibits properties that make it valuable for various industrial and research applications. Its molecular structure, which includes an aromatic ring substituted with electron-withdrawing groups, contributes to its reactivity and potential utility in synthetic chemistry.

In recent years, the demand for nitroaromatic compounds like Benzenamine, 4-nitro-3-(trifluoromethoxy)- has surged due to their role in the development of advanced materials and bioactive molecules. Researchers and industry professionals frequently search for information on its synthesis methods, physicochemical properties, and applications in drug discovery. The compound's ability to act as an intermediate in the synthesis of more complex molecules has made it a focal point in organic chemistry studies.

One of the most discussed topics surrounding CAS No. 2267-21-2 is its potential use in pharmaceutical intermediates. The nitro group and trifluoromethoxy moiety are known to enhance the bioactivity of molecules, making them attractive for designing new drugs. For instance, similar compounds have been explored for their antimicrobial and anti-inflammatory properties. This has led to increased interest in understanding the structure-activity relationship (SAR) of Benzenamine, 4-nitro-3-(trifluoromethoxy)- and its derivatives.

From an environmental and sustainability perspective, the synthesis and handling of nitroaromatic compounds are subjects of ongoing research. Innovations in green chemistry aim to reduce the environmental impact of producing such chemicals. Questions like "How can CAS No. 2267-21-2 be synthesized sustainably?" or "What are the eco-friendly alternatives to traditional nitroaromatic synthesis?" are frequently asked in academic and industrial forums. These discussions highlight the need for balancing industrial utility with environmental responsibility.

Another area of interest is the compound's role in material science. The trifluoromethoxy group is known to impart unique electronic and steric properties to molecules, making them useful in the development of advanced polymers and electronic materials. Researchers are investigating how Benzenamine, 4-nitro-3-(trifluoromethoxy)- can be incorporated into high-performance materials for applications such as organic semiconductors or coatings with enhanced durability.

In summary, Benzenamine, 4-nitro-3-(trifluoromethoxy)- (CAS No. 2267-21-2) is a versatile compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it a valuable intermediate in synthetic chemistry. As research continues to uncover new uses and sustainable synthesis methods, this compound is likely to remain a topic of interest for scientists and industry professionals alike.

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